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Compound of Interest

Compound Name:
(E)-4-(dimethylamino)but-2-enoic

acid

Cat. No.: B139869 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for (E)-4-
(dimethylamino)but-2-enoic acid (CAS RN: 149586-32-3), a key intermediate in the

synthesis of various pharmaceutical compounds. Due to the limited availability of published

experimental spectra, this document presents a combination of predicted data based on

established spectroscopic principles and data from analogous structures.

Chemical Structure and Physicochemical Properties
(E)-4-(dimethylamino)but-2-enoic acid is an α,β-unsaturated carboxylic acid containing a

tertiary amine. The "(E)" designation indicates that the higher-priority groups on the C2-C3

double bond are on opposite sides.

Property Value Source

Molecular Formula C₆H₁₁NO₂ --INVALID-LINK--

Molecular Weight 129.16 g/mol --INVALID-LINK--

IUPAC Name
(E)-4-(dimethylamino)but-2-

enoic acid
--INVALID-LINK--

Synonyms
(E)-4-(dimethylamino)crotonic

acid
--INVALID-LINK--
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Predicted Spectroscopic Data
The following tables summarize the expected spectroscopic data for (E)-4-
(dimethylamino)but-2-enoic acid. These values are derived from spectroscopic correlation

tables and computational predictions.

¹H NMR Spectroscopy (Predicted)
Solvent: CDCl₃, Reference: TMS at 0.00 ppm

Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~ 10-12 Singlet (broad) 1H -COOH

~ 6.8 - 7.2 Doublet of Triplets 1H H-3

~ 5.8 - 6.1 Doublet 1H H-2

~ 3.1 - 3.3 Doublet 2H H-4 (-CH₂-)

~ 2.3 - 2.5 Singlet 6H -N(CH₃)₂

Note: The exact chemical shifts and coupling constants can vary based on solvent and

concentration.

¹³C NMR Spectroscopy (Predicted)
Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm

Chemical Shift (δ) ppm Assignment

~ 170 - 175 C-1 (-COOH)

~ 140 - 145 C-3

~ 120 - 125 C-2

~ 55 - 60 C-4 (-CH₂-)

~ 45 - 50 -N(CH₃)₂
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Infrared (IR) Spectroscopy (Predicted)
Wavenumber (cm⁻¹) Intensity Assignment

2500-3300 Strong, Broad O-H stretch (Carboxylic Acid)

2900-3000 Medium C-H stretch (Alkyl)

1680-1710 Strong
C=O stretch (α,β-unsaturated

Carboxylic Acid)

1640-1680 Medium C=C stretch (Alkene)

~960-980 Strong
C-H bend (trans-Alkene, out-

of-plane)

1000-1250 Medium C-N stretch (Amine)

Mass Spectrometry (MS)
The expected mass spectrum would be obtained using a soft ionization technique such as

Electrospray Ionization (ESI) to preserve the molecular ion.

m/z Ion Notes

130.086 [M+H]⁺

Protonated molecule; expected

as the base peak in positive

ion mode.

152.068 [M+Na]⁺
Sodium adduct; commonly

observed.

128.071 [M-H]⁻

Deprotonated molecule;

expected in negative ion

mode.

84.04 [M-COOH]⁺
Fragmentation via loss of the

carboxyl group.

58.06 [C₃H₈N]⁺

Fragmentation via cleavage of

the C3-C4 bond (α-cleavage to

the amine).
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Experimental Protocols
The following are detailed, generalized protocols for acquiring the spectroscopic data

presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve 5-10 mg of (E)-4-(dimethylamino)but-2-enoic acid in

approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a standard 5

mm NMR tube.

Instrument: A 400 MHz (or higher) NMR spectrometer.

¹H NMR Acquisition:

Acquire a standard one-dimensional proton spectrum.

Set the spectral width to cover a range of -2 to 14 ppm.

Use a 30-degree pulse angle with a relaxation delay of 1-2 seconds.

Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise

ratio.

¹³C NMR Acquisition:

Acquire a proton-decoupled carbon spectrum.

Set the spectral width to cover a range of 0 to 200 ppm.

Use a 45-degree pulse angle with a relaxation delay of 2-5 seconds.

Acquire several thousand scans to achieve a good signal-to-noise ratio due to the low

natural abundance of ¹³C.

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier

transform, phase correction, and baseline correction. Calibrate the spectra using the residual

solvent peak or an internal standard (e.g., TMS).
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Fourier-Transform Infrared (FTIR) Spectroscopy
Sample Preparation:

Solid State (ATR): Place a small amount of the solid sample directly onto the crystal of an

Attenuated Total Reflectance (ATR) accessory. Ensure good contact between the sample

and the crystal.

KBr Pellet: Alternatively, mix ~1 mg of the sample with ~100 mg of dry potassium bromide

(KBr). Grind the mixture to a fine powder and press it into a transparent disk using a

hydraulic press.

Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.

Acquisition:

Record a background spectrum of the empty ATR crystal or a pure KBr pellet.

Record the sample spectrum over a range of 4000 to 400 cm⁻¹.

Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

Data Processing: The final spectrum is automatically generated as a ratio of the sample

spectrum to the background spectrum, presented in terms of transmittance or absorbance

versus wavenumber.

Mass Spectrometry (MS)
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent

such as methanol or acetonitrile/water.

Instrument: A mass spectrometer equipped with an Electrospray Ionization (ESI) source,

such as a Quadrupole Time-of-Flight (Q-TOF) or an Orbitrap mass spectrometer.

Acquisition:

Infuse the sample solution into the ESI source at a low flow rate (e.g., 5-10 µL/min).
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Operate the ESI source in both positive and negative ion modes to detect [M+H]⁺ and [M-

H]⁻ ions, respectively.

Set the mass analyzer to scan a relevant m/z range (e.g., 50-500 Da).

For fragmentation studies (MS/MS), select the precursor ion of interest (e.g., m/z 130.086)

and subject it to Collision-Induced Dissociation (CID) with an inert gas (e.g., argon or

nitrogen) to generate product ion spectra.

Data Processing: Analyze the resulting mass spectra to identify the molecular ion and

characteristic fragment ions. High-resolution mass spectrometry will provide accurate mass

measurements to confirm the elemental composition.

Experimental Workflow
The following diagram illustrates a typical workflow for the synthesis, purification, and

spectroscopic characterization of a target compound like (E)-4-(dimethylamino)but-2-enoic
acid.
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Figure 1. General Workflow for Compound Synthesis and Characterization
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Figure 1. General Workflow for Compound Synthesis and Characterization.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 8 Tech Support

https://www.benchchem.com/product/b139869?utm_src=pdf-body-img
https://www.benchchem.com/product/b139869#e-4-dimethylamino-but-2-enoic-acid-spectroscopic-data
https://www.benchchem.com/product/b139869#e-4-dimethylamino-but-2-enoic-acid-spectroscopic-data
https://www.benchchem.com/product/b139869#e-4-dimethylamino-but-2-enoic-acid-spectroscopic-data
https://www.benchchem.com/product/b139869#e-4-dimethylamino-but-2-enoic-acid-spectroscopic-data
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b139869?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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